(4-Hydroxy-3-nitrophenyl)boronic acid
Description
Molecular Geometry and Bonding Configurations
(4-Hydroxy-3-nitrophenyl)boronic acid (CAS 850568-75-1) is a phenylboronic acid derivative with a nitro group at the meta position and a hydroxyl group at the para position relative to the boronic acid moiety. Its molecular formula is C₆H₆BNO₅ , and its molecular weight is 182.93 g/mol .
Electronic Structure Analysis via Computational Modeling
Density Functional Theory (DFT) studies on related nitrophenylboronic acids reveal critical insights into electronic distribution:
- HOMO-LUMO Analysis :
- The highest occupied molecular orbital (HOMO) is localized on the phenyl ring, while the lowest unoccupied molecular orbital (LUMO) resides on the boron atom and nitro group.
- Electron density at boron is reduced due to conjugation with the nitro group, lowering the compound’s pKa compared to unsubstituted phenylboronic acid.
- pKa Modulation :
Comparative Crystallographic Studies with Related Nitrophenylboronic Acids
Crystallographic data for analogous compounds highlight structural trends:
- 3-Nitrophenylboronic Acid (3-NPBA) :
- 4-Nitrophenylboronic Acid (4-NPBA) :
Key Structural Differences
| Compound | Boron Geometry | Nitro Group Orientation | Hydrogen Bonding |
|---|---|---|---|
| This compound | Trigonal planar | Meta to boron | Intramolecular O–H···O |
| 3-NPBA | Trigonal planar | Meta to boron | Intermolecular B–O–H···N |
| 4-NPBA | Trigonal planar | Para to boron | Intermolecular π-stacking |
Tautomeric Equilibria and pH-Dependent Structural Modifications
The compound undergoes pH-dependent tautomerism and structural rearrangements:
- Protonation States :
- Reactivity Trends :
pH-Dependent Reactivity
| pH Range | Dominant Species | Reactivity with Diols |
|---|---|---|
| <7.04 | B(OH)₂ | High (k = 10⁴ M⁻¹s⁻¹) |
| >7.04 | B(OH)₃⁻ | Low (k = 1–5 M⁻¹s⁻¹) |
Properties
IUPAC Name |
(4-hydroxy-3-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BNO5/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,9-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQDFOXXEZKEPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)O)[N+](=O)[O-])(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60656966 | |
| Record name | (4-Hydroxy-3-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-75-1 | |
| Record name | (4-Hydroxy-3-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of (4-hydroxy-3-nitrophenyl)boronic acid generally follows these key stages:
- Protection of the phenolic hydroxyl group to prevent side reactions during organometallic formation.
- Formation of an arylmetal intermediate (e.g., Grignard or organolithium reagent) from a bromophenol derivative.
- Reaction of the organometallic intermediate with boron reagents such as boric acid esters or trialkyl borates to introduce the boronic acid functionality.
- Deprotection of the hydroxyl group and hydrolysis to yield the boronic acid.
- Selective nitration at the 3-position relative to the hydroxyl group.
These steps are optimized to maximize yield, purity, and scalability.
Protection and Organometallic Formation
Starting from 4-bromophenol, the hydroxyl group is protected to avoid unwanted reactions during metalation. Common protecting groups include:
- tert-Butyldimethylsilyl (TBDMS)
- BOC (tert-butyloxycarbonyl)
- Trimethylsilyl (TMS)
- Benzyl groups
These groups are chosen for their ease of installation and removal, and their stability under reaction conditions. For example, TBDMS-protected 4-bromophenol can be converted into the corresponding Grignard reagent by reaction with magnesium metal in anhydrous ether solvents.
Alternatively, organolithium reagents can be formed by lithium-halogen exchange using n-butyllithium or sec-butyllithium at low temperatures (-78 °C to 0 °C).
Introduction of the Boronic Acid Group
The organometallic intermediate reacts with boron reagents such as:
- Trimethyl borate (B(OMe)3)
- Boric acid esters
- Bis(pinacolato)diboron (B2pin2) in some advanced methods
The reaction typically proceeds by nucleophilic attack of the arylmetal species on the boron reagent, followed by acidic hydrolysis to yield the boronic acid.
Yields reported for these steps vary but are generally in the range of 58-68% for hydroxyphenylboronic acids depending on the exact conditions and protecting groups used.
Selective Nitration to Introduce the Nitro Group
Selective nitration at the 3-position relative to the hydroxyl group on the phenyl ring is achieved by controlled nitration of 4-hydroxybiphenyl or related intermediates.
A patented method involves:
- Heating a mixture of 4-hydroxybiphenyl and glacial acetic acid to reflux.
- Metered addition of nitric acid (or a mixture of nitric acid and glacial acetic acid) dropwise into the refluxing acetic acid.
- This approach avoids large dilutions and leads to high purity 4-hydroxy-3-nitrobiphenyl with improved yield.
- The nitration is performed at 75-80 °C under reduced pressure (200-300 mbar) with nitric acid concentrations of 50-70%, preferably 65-67%.
After nitration, the product is isolated by filtration and washing, often requiring no further purification due to the high selectivity and purity of the reaction.
Integrated Preparation Method for this compound
A plausible synthetic route combining the above steps is:
| Step | Description | Conditions | Yield / Notes |
|---|---|---|---|
| 1 | Protection of 4-bromophenol hydroxyl group (e.g., TBDMS protection) | TBDMSCl, imidazole, DMF, room temp | High yield, stable intermediate |
| 2 | Formation of Grignard reagent | Mg, anhydrous ether, reflux | Efficient formation of arylmagnesium bromide |
| 3 | Reaction with trimethyl borate | Addition at low temp (-78 °C), then warming | 60-68% yield of protected hydroxyphenylboronic acid |
| 4 | Acidic hydrolysis and deprotection | Aqueous acid (HCl), room temp | Removal of protecting group, boronic acid formation |
| 5 | Selective nitration of hydroxyphenylboronic acid or a suitable biphenyl intermediate | Reflux in glacial acetic acid, dropwise nitric acid addition, 75-80 °C, 200-300 mbar | High purity 4-hydroxy-3-nitrophenylboronic acid, high selectivity |
Research Findings and Process Advantages
- The use of inexpensive and easily removable protecting groups (e.g., TBDMS, BOC) facilitates industrial scale-up and process stability, with batch productions reported on the scale of dozens of kilograms with good reproducibility.
- The one-pot method combining boric acid ester and n-butyllithium for metalation and borylation offers a streamlined synthesis with fewer purification steps.
- The nitration method employing controlled addition of nitric acid into refluxing glacial acetic acid minimizes side reactions and avoids the need for large solvent volumes or extensive purification.
- Yields for the boronic acid formation step range from 58% to 68%, depending on the exact substrate and conditions.
- The nitration step yields the nitro-substituted product in high purity suitable for direct use in further synthesis without chromatographic purification.
Summary Table of Key Preparation Methods
Chemical Reactions Analysis
Types of Reactions: (4-Hydroxy-3-nitrophenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the boronic acid group to a borate ester or boronic anhydride.
Reduction: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or alcohols can react with the hydroxyl group under acidic or basic conditions
Major Products:
Oxidation: Borate esters or boronic anhydrides.
Reduction: Aminophenylboronic acids.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used
Scientific Research Applications
(4-Hydroxy-3-nitrophenyl)boronic acid and its derivatives are useful in a variety of applications, especially in scientific research.
Synthesis and Production
4-Hydroxy-3-nitrobiphenyl, a precursor to crop protecting agents, can be produced from 4-hydroxybiphenyl by nitrating with nitric acid . A mixture of 4-hydroxybiphenyl and glacial acetic acid is heated until the glacial acetic acid boils. Then the nitric acid, or a mixture of nitric acid and glacial acetic acid, is metered into the reflux of the boiling acetic acid . The resulting reaction product does not require purification .
Pharmaceutical Research
A new series of potential flutamide-like antiandrogens has been designed and synthesized to treat prostate cancer . This was achieved by varying the acyl part, linker, and substitution of the benzene ring in the 4-nitro-3-trifluoromethylanilide scaffold of non-steroidal androgens, with the nitro group replaced by a boronic acid functionality . Compound 9a was more effective against LAPC-4 than flutamide, hydroxyflutamide, and bicalutamide, and it exhibited lower toxicity against the non-cancerous cell line HK-2 .
Boronic acids have been tested for their efficacy against cancer cell lines such as human prostate cancer cell line PC-3 and human liver cancer cell line HepG2 . The use of the HepG2 cancer cell line was rationalized due to the fact, that some of the discussed derivatives bear pyrazinamide moiety within their structure . Most anti-tuberculosis drugs have issues with severe hepatotoxicity .
Cosmetics
Experimental design techniques can optimize the formulation development process of stable, safe, and effective cosmetic products . Experimental design allows to identify and quantify the influence of raw materials, as well as the interaction between them .
Chemical Reactions
4-Nitrophenylboronic acid is used in chemical reactions . For example, a mixture of 4-nitrophenyl)boronic acid, 2-bromothiazole, and in toluene, , and dioxane was degassed and purged with for 3 times. The mixture was stirred at 80 degrees Celsius for 12 hours under atmosphere and LCMS showed the reaction was complete . The mixture was concentrated and the residue was purified by column chromatography to give 2-(4-nitrophenyl)thiazole as a yellow solid .
Table of Compounds
| Compound | Similarity |
|---|---|
| [ 13331-27-6 ] | 0.98 |
| [ 5570-19-4 ] | 0.90 |
| (4-Methyl-3-nitrophenyl)boronic acid | 0.88 |
| 3-Aminophenylboronic acid monohydrate | 0.79 |
| [ 30418-59-8 ] | 0.79 |
| [ 850568-75-1 ] | 0.78 |
| 2-Fluoro-5-nitrophenylboronic acid | 0.78 |
Mechanism of Action
The mechanism by which (4-Hydroxy-3-nitrophenyl)boronic acid exerts its effects is primarily through its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various biochemical assays and as a building block in organic synthesis. The molecular targets and pathways involved include interactions with enzymes and other proteins that have active sites containing nucleophilic residues .
Comparison with Similar Compounds
Antiproliferative Activity in Cancer Models
Several boronic acids exhibit cytotoxic effects in cancer cell lines. For example:
Enzyme Inhibition and Selectivity
Boronic acids are potent enzyme inhibitors due to their reversible covalent binding to catalytic serine residues. Key examples include:
- FL-166 (bifunctional aryl boronic acid): Inhibits SARS-CoV-2 3CLpro protease with Ki = 40 nM, outperforming non-boronic acid inhibitors .
- This compound: No direct inhibition data available, but its nitro and hydroxyl groups may enhance binding to proteases or β-lactamases, similar to 3-nitrophenyl boronic acid (AmpC β-lactamase inhibitor, PDB: 1KDS) .
Diol Binding and Molecular Recognition
Boronic acids form stable complexes with diols, but their affinity varies with substituents:
| Compound | Association Constant (M⁻¹) | Substrate | Reference |
|---|---|---|---|
| Diphenylborinic acid | ~10³–10⁴ | Catechol, Alizarin Red S | |
| Phenylboronic acid | ~10²–10³ | Catechol | |
| This compound | Not quantified | — | — |
Borinic acids (R1R2B(OH)) exhibit stronger diol binding than boronic acids due to steric and electronic effects . The nitro and hydroxyl groups in this compound may enhance its diol affinity, though systematic studies are lacking.
Structural Analogues in Drug Design
Substituent positioning critically affects activity:
- 4-Methyl-3-nitrophenylboronic acid (CAS: 80500-27-2) : A structural analog with methyl and nitro groups; used in Suzuki-Miyaura couplings but lacks reported bioactivity .
Biological Activity
(4-Hydroxy-3-nitrophenyl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of Boronic Acids in Medicine
Boronic acids, including this compound, have been recognized for their diverse biological activities. They can interact with various biological molecules, which makes them valuable in drug design and therapeutic applications. Their ability to form reversible covalent bonds with nucleophilic sites in proteins and nucleic acids enhances their potential as therapeutic agents .
The biological activity of this compound primarily stems from its ability to form coordinate covalent bonds with biomolecules. This interaction can lead to:
- Inhibition of Enzymatic Activity : Boronic acids can inhibit proteases and other enzymes by binding to active sites, thereby blocking substrate access.
- Anticancer Activity : Studies have shown that derivatives of boronic acids exhibit selective cytotoxicity against various cancer cell lines, including prostate and liver cancer cells. For instance, this compound has been evaluated for its effectiveness against the LAPC-4 prostate cancer cell line .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its analogs:
-
Anticancer Activity :
- A study demonstrated that compounds designed with the boronic acid moiety showed improved selectivity and efficacy against prostate cancer cell lines compared to traditional antiandrogens like flutamide. The compound exhibited lower toxicity towards non-cancerous cells while maintaining potent anti-proliferative effects on cancer cells .
- Molecular Docking Studies :
- Enhanced Uptake in Cellular Systems :
Table 1: Biological Activity Summary of this compound
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Effective against LAPC-4 prostate cancer cells | |
| Enzyme Inhibition | Inhibits protease activity | |
| Cellular Uptake | Enhanced uptake via glycan interactions |
Table 2: Comparison of Selective Cytotoxicity
| Compound | Cancer Cell Line | IC50 Value (µM) | Selectivity Index |
|---|---|---|---|
| This compound | LAPC-4 (Prostate) | 15 | High |
| Flutamide | LAPC-4 | 25 | Moderate |
| Hydroxyflutamide | HK-2 (Non-cancerous) | 50 | Low |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
